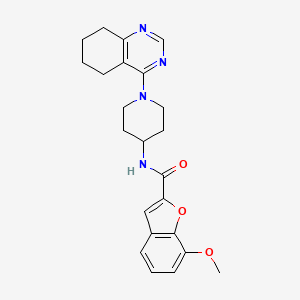![molecular formula C18H13N3O2S B2927341 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one CAS No. 129545-38-6](/img/structure/B2927341.png)
3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine and agriculture. In
Aplicaciones Científicas De Investigación
Synthesis and Material Science
Synthetic Methodologies and Characterization : The compound and its derivatives are often synthesized through multi-component reactions or one-pot synthesis methods, providing a versatile approach for creating a variety of structurally related compounds. For example, Saeed et al. (2013) reported an efficient two-component synthesis for a series of related compounds, showcasing the utility of these methodologies in producing complex structures with potential applications in material science and molecular engineering (Saeed et al., 2013). Similarly, Kavitha et al. (2018) observed an unusual synthesis route for related compounds via benzopyran ring opening, highlighting the potential for novel synthetic pathways in the development of new materials (Kavitha et al., 2018).
Structural Characterization : The detailed structural analysis, including X-ray diffraction studies, provides insights into the molecular geometry and potential intermolecular interactions. Such characterizations are crucial for understanding the material properties and designing functional materials with specific properties.
Biological Evaluation
Antimicrobial and Antifungal Activities : Some derivatives of 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one exhibit significant antimicrobial and antifungal activities, suggesting their potential use as bioactive agents. Al-Amiery et al. (2012) tested newly synthesized coumarins for their antifungal activities, showing significant activities against selected fungi, which could lead to the development of new antifungal drugs (Al-Amiery et al., 2012).
Anticancer Activity : The anticancer activity of related compounds has been evaluated in vitro, with some showing promising results against different tumor cell lines. This indicates potential therapeutic applications in cancer treatment, where novel compounds could be developed as anticancer agents (Reddy et al., 2003).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The compound’s lipophilic nature suggests that it may be well absorbed and distributed throughout the body . Its metabolism and excretion would likely depend on various factors, including its chemical structure and the presence of metabolic enzymes .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s activity may be affected by the pH of its environment, as pH can influence the compound’s ionization state and, consequently, its ability to interact with its targets . Similarly, temperature can affect the compound’s stability and its interactions with other molecules .
Propiedades
IUPAC Name |
3-(2-phenylimino-3,6-dihydro-1,3,4-thiadiazin-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17-14(10-12-6-4-5-9-16(12)23-17)15-11-24-18(21-20-15)19-13-7-2-1-3-8-13/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOBWUSNZMOFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=NC2=CC=CC=C2)S1)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)
![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)

![N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)
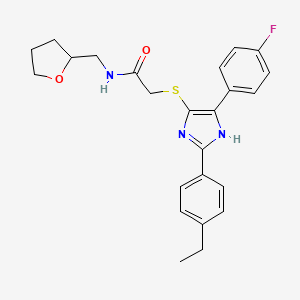

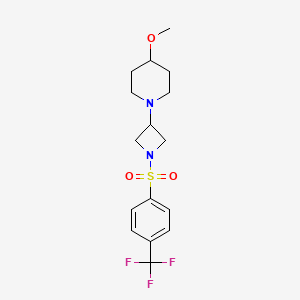
![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)
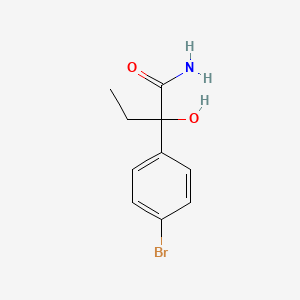
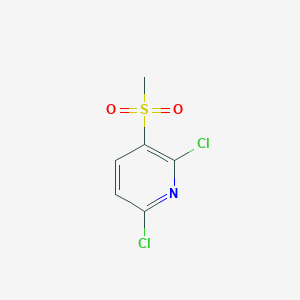
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)
![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)
